Aldose Reductase IC50: Myrciacitrin II (15 µM) vs. Potent Class Standard Myrciacitrin I
Myrciacitrin II inhibits rat lens aldose reductase with an IC50 of 15 µM [1]. In the primary isolation and activity-guided fractionation study, myrciacitrin I was identified as one of the more potent aldose reductase inhibitory principles, implying a lower IC50 than that of myrciacitrin II [2]. While the exact IC50 value for myrciacitrin I was not individually reported in the abstract, the qualitative structure-activity relationship indicates that 5′-O-methylation reduces potency relative to the 5′-hydroxy analog.
| Evidence Dimension | Inhibitory potency against rat lens aldose reductase (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | Myrciacitrin I (5′-hydroxy analog): reported among the principal potent actives; implied IC50 < 15 µM (exact value not publicly available) |
| Quantified Difference | Approximately >1-fold potency advantage for myrciacitrin I over myrciacitrin II (qualitative SAR inference) |
| Conditions | Rat lens aldose reductase; assay as described in Yoshikawa et al., 1998 |
Why This Matters
This establishes myrciacitrin II as a moderately potent, structurally defined aldose reductase probe, useful for head-to-head SAR studies against the demethylated myrciacitrin I scaffold when exploring the impact of 5′-O-methylation on polyol pathway inhibition.
- [1] USDA Phytochemical and Ethnobotanical Databases. MYRCIACITRIN-II Aldose-Reductase-Inhibitor Activity. https://phytochem.nal.usda.gov/chemical-myrciacitrin-ii View Source
- [2] Yoshikawa, M., et al. (1998). Chem. Pharm. Bull., 46(1), 113-119. PMID: 9468642. View Source
